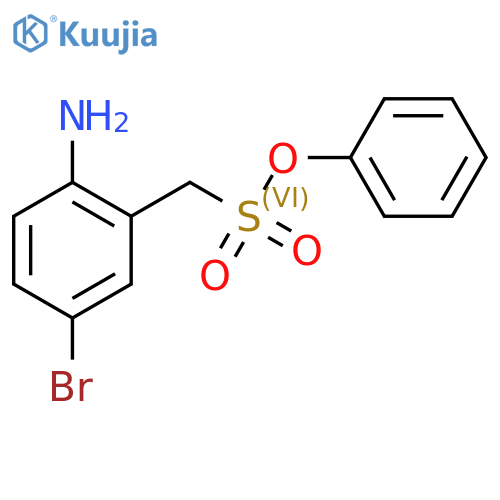

Cas no 2973050-89-2 (Benzenemethanesulfonic acid, 2-amino-5-bromo-, phenyl ester)

Benzenemethanesulfonic acid, 2-amino-5-bromo-, phenyl ester 化学的及び物理的性質

名前と識別子

-

- Benzenemethanesulfonic acid, 2-amino-5-bromo-, phenyl ester

-

- インチ: 1S/C13H12BrNO3S/c14-11-6-7-13(15)10(8-11)9-19(16,17)18-12-4-2-1-3-5-12/h1-8H,9,15H2

- InChIKey: HEEBCWULKAEEJB-UHFFFAOYSA-N

- ほほえんだ: C(C1C=C(C=CC=1N)Br)S(=O)(=O)OC1C=CC=CC=1

じっけんとくせい

- 密度みつど: 1.601±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(predicted)

- ふってん: 506.5±50.0 °C(predicted)

- 酸性度係数(pKa): 2.59±0.10(predicted)

Benzenemethanesulfonic acid, 2-amino-5-bromo-, phenyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D377715-5g |

phenyl (2-amino-5-bromophenyl)methanesulfonate |

2973050-89-2 | 95% | 5g |

$1970 | 2024-08-03 | |

| eNovation Chemicals LLC | D377715-5g |

phenyl (2-amino-5-bromophenyl)methanesulfonate |

2973050-89-2 | 95% | 5g |

$1970 | 2025-02-21 | |

| eNovation Chemicals LLC | D377715-5g |

phenyl (2-amino-5-bromophenyl)methanesulfonate |

2973050-89-2 | 95% | 5g |

$1970 | 2025-02-28 |

Benzenemethanesulfonic acid, 2-amino-5-bromo-, phenyl ester 関連文献

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

Benzenemethanesulfonic acid, 2-amino-5-bromo-, phenyl esterに関する追加情報

Comprehensive Overview of Benzenemethanesulfonic acid, 2-amino-5-bromo-, phenyl ester (CAS No. 2973050-89-2)

Benzenemethanesulfonic acid, 2-amino-5-bromo-, phenyl ester (CAS No. 2973050-89-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and chemical synthesis. This compound, characterized by its unique sulfonic acid ester structure, is often utilized as an intermediate in the development of advanced materials and bioactive molecules. Its molecular formula and structural features make it a valuable candidate for researchers exploring novel synthetic pathways and drug discovery applications.

The compound's 2-amino-5-bromo substitution pattern is particularly noteworthy, as it introduces both electron-donating and electron-withdrawing groups into the benzene ring. This duality enhances its reactivity and makes it a versatile building block for cross-coupling reactions, a topic frequently searched by chemists in academic and industrial settings. Recent trends in green chemistry have also sparked interest in optimizing the synthesis of such compounds to minimize environmental impact, aligning with global sustainability goals.

In the context of pharmaceutical intermediates, Benzenemethanesulfonic acid, 2-amino-5-bromo-, phenyl ester has been explored for its potential role in the design of targeted therapies. Researchers are particularly interested in its ability to serve as a precursor for biologically active molecules, which could address unmet medical needs. This aligns with the growing demand for precision medicine and personalized therapeutics, topics that dominate current scientific discourse and search engine queries.

From a structural-activity relationship (SAR) perspective, the presence of the phenyl ester moiety in this compound offers intriguing possibilities for modulating solubility and bioavailability. These properties are critical in drug formulation and are often the focus of computational chemistry studies. Tools like molecular docking and QSAR modeling are frequently employed to predict the behavior of such compounds, reflecting the integration of AI-driven research in modern chemistry.

The compound's CAS No. 2973050-89-2 serves as a unique identifier, ensuring accurate tracking in chemical databases and regulatory frameworks. This is particularly relevant given the increasing emphasis on chemical safety and transparency in research publications. Scientists and regulatory bodies often search for CAS numbers to verify chemical identities, underscoring the importance of precise documentation.

In industrial applications, Benzenemethanesulfonic acid, 2-amino-5-bromo-, phenyl ester is valued for its role in high-performance material synthesis. Its incorporation into polymers and coatings can enhance properties such as thermal stability and chemical resistance. This has led to its exploration in advanced material science, a field that continues to evolve with innovations in nanotechnology and smart materials.

Looking ahead, the compound's potential in catalysis and asymmetric synthesis remains an active area of investigation. With the rise of enantioselective reactions in pharmaceutical manufacturing, intermediates like this are critical for achieving chiral purity. This topic resonates with researchers searching for efficient synthetic routes and cost-effective methodologies.

In summary, Benzenemethanesulfonic acid, 2-amino-5-bromo-, phenyl ester (CAS No. 2973050-89-2) represents a multifaceted compound with broad applicability in pharmaceuticals, material science, and chemical synthesis. Its unique structural features and reactivity profile position it as a valuable asset in both academic and industrial research, addressing contemporary challenges in sustainable chemistry and innovative drug development.

2973050-89-2 (Benzenemethanesulfonic acid, 2-amino-5-bromo-, phenyl ester) 関連製品

- 106983-32-8(N-(2-oxooxolan-3-yl)nonanamide)

- 2098056-10-9(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylmethanamine)

- 1105196-39-1([2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine)

- 2141429-62-9(3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)

- 73069-25-7((±)-Praeruptorin A)

- 2022346-61-6(3-amino-1-(2-chlorothiophen-3-yl)methyl-1,2-dihydropyridin-2-one)

- 1702664-10-5(methyl 4-amino-1-(2-carbamoylethyl)-1H-pyrazole-3-carboxylate)

- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)

- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)

- 1203569-29-2(2-Hydroxy-3-nitro-4-phenylpyridine)